molecular formula C17H14N2O5 B5702934 ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate

ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate

Cat. No. B5702934
M. Wt: 326.30 g/mol
InChI Key: FXIUBQNRLOMMSN-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMFA and is a member of the furanocoumarin family. The purpose of

Mechanism of Action

The mechanism of action of EMFA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, EMFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. EMFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EMFA has been shown to have various biochemical and physiological effects in the body. For example, EMFA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMFA has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, EMFA has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using EMFA in lab experiments is its high potency and specificity. EMFA has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using EMFA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform certain assays.

Future Directions

There are several future directions for research on EMFA. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and pesticide. In addition, there is a need to develop more efficient synthesis methods for EMFA and to improve its solubility in aqueous solutions. Finally, there is a need to investigate the safety and toxicity of EMFA in vivo.

Synthesis Methods

EMFA can be synthesized through the Knoevenagel condensation reaction of 2-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base. The reaction is carried out in ethanol at room temperature and the resulting product is purified through recrystallization.

Scientific Research Applications

EMFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EMFA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, EMFA has been used as a plant growth regulator and as a pesticide. In material science, EMFA has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-3-23-17(20)12(10-18)8-14-6-7-16(24-14)15-9-13(19(21)22)5-4-11(15)2/h4-9H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUBQNRLOMMSN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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